molecular formula C15H22Cl2F2N2 B8095807 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B8095807
M. Wt: 339.2 g/mol
InChI Key: HYFNTUWHLDMZTI-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C15H22Cl2F2N2 and a molecular weight of 339.25 g/mol. This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework containing nitrogen atoms and fluorine atoms. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,8-diazaspiro[4.5]decane with benzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction scale, desired purity, and cost efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks.

Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets, such as enzymes and receptors.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to the active site of the target molecule, altering its activity, and triggering downstream effects.

Comparison with Similar Compounds

  • 1-Benzyl-1,8-diazaspiro[4.5]decane

  • 3,3-Difluoro-1,8-diazaspiro[4.5]decane

  • tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate

Properties

IUPAC Name

1-benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2.2ClH/c16-15(17)11-14(6-8-18-9-7-14)19(12-15)10-13-4-2-1-3-5-13;;/h1-5,18H,6-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFNTUWHLDMZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CN2CC3=CC=CC=C3)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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